molecular formula C11H17NO2 B3176628 (2-((2-Methoxyethoxy)methyl)phenyl)methanamine CAS No. 1016512-39-2

(2-((2-Methoxyethoxy)methyl)phenyl)methanamine

Cat. No.: B3176628
CAS No.: 1016512-39-2
M. Wt: 195.26 g/mol
InChI Key: GQQQNQATWMBOQI-UHFFFAOYSA-N
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Description

(2-((2-Methoxyethoxy)methyl)phenyl)methanamine is an organic compound with the molecular formula C11H17NO2 It is characterized by the presence of a phenyl ring substituted with a methanamine group and a (2-methoxyethoxy)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Methoxyethoxy)methyl)phenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable phenyl derivative, such as 2-bromomethylphenol.

    Etherification: The phenyl derivative undergoes etherification with 2-methoxyethanol in the presence of a base like potassium carbonate to form the (2-methoxyethoxy)methyl group.

    Amination: The intermediate product is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, elevated temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperature.

    Substitution: Alkyl halides, acyl chlorides; conditions: presence of a base, solvent like dichloromethane.

Major Products:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-((2-Methoxyethoxy)methyl)phenyl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-((2-Methoxyethoxy)methyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

  • (2-((2-Ethoxyethoxy)methyl)phenyl)methanamine
  • (2-((2-Propoxyethoxy)methyl)phenyl)methanamine
  • (2-((2-Butoxyethoxy)methyl)phenyl)methanamine

Comparison: (2-((2-Methoxyethoxy)methyl)phenyl)methanamine is unique due to the presence of the (2-methoxyethoxy)methyl group, which imparts specific physicochemical properties, such as solubility and reactivity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct biological activity and synthetic utility, making it a valuable compound for further research and development.

Properties

IUPAC Name

[2-(2-methoxyethoxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-6-7-14-9-11-5-3-2-4-10(11)8-12/h2-5H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQQNQATWMBOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016512-39-2
Record name 1-{2-[(2-methoxyethoxy)methyl]phenyl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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